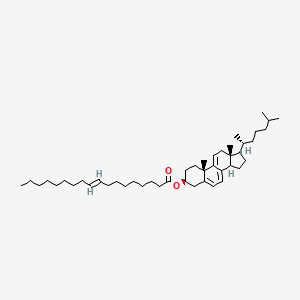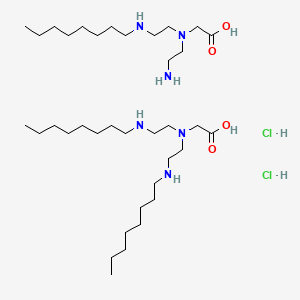
4'-Acetamidofenil 4-guanidinobenzoato clorhidrato
Descripción general
Descripción
4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride is a chromogenic substrate, which means it is used in biochemical assays to produce a color change that can be measured. This compound is often utilized in various scientific research applications due to its unique properties .
Aplicaciones Científicas De Investigación
4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chromogenic substrate in various assays to detect the presence of specific enzymes or other biomolecules.
Biology: The compound is utilized in enzyme-linked immunosorbent assays (ELISA) to measure the concentration of antigens or antibodies in a sample.
Medicine: It is used in diagnostic tests to identify certain medical conditions based on enzyme activity.
Mecanismo De Acción
Target of Action
It is known to be a chromogenic substrate , which suggests that it interacts with certain enzymes that catalyze a reaction leading to a color change.
Mode of Action
As a chromogenic substrate, 4’-Acetamidophenyl 4-guanidinobenzoate Hydrochloride is likely to interact with its target enzyme in such a way that it undergoes a reaction that results in a color change. This color change can be used to measure the activity of the enzyme, providing a visual indication of the biochemical processes taking place .
Biochemical Pathways
Given its role as a chromogenic substrate, it is likely involved in enzymatic reactions within certain biochemical pathways .
Pharmacokinetics
These properties would determine the bioavailability of the compound, affecting how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of 4’-Acetamidophenyl 4-guanidinobenzoate Hydrochloride’s action are likely related to its role as a chromogenic substrate. By interacting with its target enzyme and undergoing a color-changing reaction, it can provide a visual indication of the enzyme’s activity. This can be used to study the enzyme’s function and its role in various biochemical processes .
Análisis Bioquímico
Biochemical Properties
4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride plays a significant role in biochemical reactions due to its interaction with enzymes such as trypsin and chymotrypsin. These enzymes cleave the compound, resulting in a color change that can be measured spectrophotometrically. This interaction is crucial for studying enzyme kinetics and inhibitor screening. Additionally, 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride interacts with proteins involved in the coagulation cascade, providing insights into blood clotting mechanisms .
Cellular Effects
4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride affects various cell types by influencing cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of proteases, which are essential for cell signaling and apoptosis. The compound’s impact on gene expression includes the upregulation of genes involved in inflammatory responses and the downregulation of genes associated with cell proliferation .
Molecular Mechanism
The molecular mechanism of 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride involves its binding to the active site of target enzymes, leading to enzyme inhibition or activation. This binding interaction is facilitated by the compound’s guanidino group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride can induce conformational changes in enzymes, altering their activity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response .
Metabolic Pathways
4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 oxidases. These enzymes metabolize the compound, leading to the formation of active metabolites that can further interact with biomolecules. The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as pH and the presence of binding proteins that facilitate its transport .
Subcellular Localization
4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride is localized to specific subcellular compartments, including the cytoplasm and lysosomes. This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. The subcellular localization of 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride is crucial for its activity and function, as it ensures that the compound interacts with its target enzymes and proteins in the appropriate cellular context .
Métodos De Preparación
The synthesis of 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride involves several steps. The starting materials typically include 4-aminophenyl acetate and 4-guanidinobenzoic acid. The reaction conditions often require the use of solvents such as dimethylformamide or methanol, and catalysts like hydrochloric acid to facilitate the reaction. The final product is obtained through crystallization and purification processes .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to control the reaction rate and yield. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride is unique due to its specific chromogenic properties and its ability to produce a measurable color change in biochemical assays. Similar compounds include:
4-guanidinobenzoic acid: Used in similar assays but may have different reactivity and sensitivity.
4-aminophenyl acetate: Another substrate used in biochemical assays with different properties and applications.
4-acetamidophenyl acetate: Similar in structure but may have different reactivity and applications.
These compounds share some similarities in their chemical structure and applications but differ in their specific properties and reactivity, making 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride a unique and valuable tool in scientific research.
Propiedades
IUPAC Name |
(4-acetamidophenyl) 4-(diaminomethylideneamino)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3.ClH/c1-10(21)19-12-6-8-14(9-7-12)23-15(22)11-2-4-13(5-3-11)20-16(17)18;/h2-9H,1H3,(H,19,21)(H4,17,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYAOPEHXAUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000271 | |
| Record name | N-{4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79119-49-6 | |
| Record name | N-{4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)

![[(6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-6,10,14,18,22,26,30,34,38-nonaenyl] dihydrogen phosphate](/img/structure/B1238534.png)





